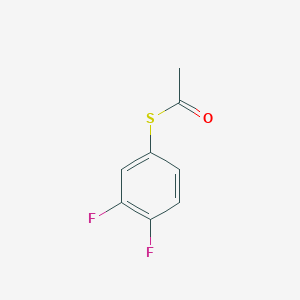

S-3,4-Difluorophenylthioacetate

Description

S-3,4-Difluorophenylthioacetate is a thioacetate ester characterized by a 3,4-difluorophenyl group attached to a thioacetate moiety (S-CO-O-). Thioacetate esters are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and stability. The 3,4-difluorophenyl substituent introduces electron-withdrawing effects, which may enhance electrophilic reactivity or influence lipophilicity compared to non-fluorinated or differently substituted analogs .

Properties

IUPAC Name |

S-(3,4-difluorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGWQUNQUKHMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Methodology and Substrate Design

Palladium-catalyzed cross-coupling has emerged as a robust strategy for constructing C–S bonds. The synthesis of S-3,4-Difluorophenylthioacetate via this route typically involves coupling a 3,4-difluoroaryl halide (e.g., bromide or iodide) with a thioacetate nucleophile. For example, adapting the method from biphenyl thioether synthesis, 3,4-difluoroiodobenzene (1 ) reacts with potassium thioacetate (2 ) under Pd catalysis (Scheme 1):

Optimized Conditions :

Mechanistic Insights and Side Reactions

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the thioacetate anion. Reductive elimination forms the C–S bond. Competing proto-dehalogenation or homocoupling is mitigated by rigorous exclusion of moisture and oxygen.

Nucleophilic Substitution of Activated Aryl Derivatives

Displacement of Aryl Sulfonates

Aryl mesylates or tosylates undergo nucleophilic substitution with potassium thioacetate. For instance, 3,4-difluorophenyl mesylate (3 ) reacts in DMSO at 80°C to afford this compound (4 ) (Scheme 2):

Key Parameters :

Limitations and Substrate Scope

Electron-deficient aryl substrates (e.g., nitro- or cyano-substituted) exhibit higher reactivity due to enhanced leaving group ability. Steric hindrance at the ortho position reduces yields, necessitating longer reaction times.

Direct Acetylation of 3,4-Difluorothiophenol

Thiophenol Preparation and Acetylation

3,4-Difluorothiophenol (5 ) is acetylated using acetyl chloride (6 ) in the presence of a base (e.g., pyridine) to form this compound (4 ) (Scheme 3):

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

-

Yield: 88–95%

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Base | Yield (%) | Reaction Time | Purification |

|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)₂, Cs₂CO₃ | 85–92 | 12–16 h | Column chromatography |

| Nucleophilic substitution | None | 70–78 | 24–48 h | Extraction |

| Direct acetylation | Pyridine | 88–95 | 1–2 h | Distillation/Recrystallization |

Key Observations :

-

Pd-catalyzed coupling offers the highest efficiency but requires expensive catalysts.

-

Direct acetylation is rapid and high-yielding but depends on thiophenol availability.

-

Nucleophilic substitution is cost-effective but slower and lower-yielding.

Advanced Functionalization and Applications

Chemical Reactions Analysis

Types of Reactions: S-3,4-Difluorophenylthioacetate can undergo various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenylthioacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-3,4-Difluorophenylthioacetate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It can be incorporated into peptides or proteins to investigate their structure-function relationships.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of S-3,4-Difluorophenylthioacetate is primarily related to its ability to interact with various molecular targets through its thioacetate and fluorine groups. The thioacetate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-difluorophenyl group in the target compound likely increases lipophilicity compared to non-aromatic substituents (e.g., ethyl or furfuryl), enhancing membrane permeability in biological systems. This contrasts with 3,5-difluorobenzoic acid, where the fluorine positions alter electronic effects and acidity . Trifluoromethyl groups (as in S-Ethyl Trifluorothioacetate) impart strong electron-withdrawing effects, increasing volatility and reactivity in nucleophilic substitutions .

Physical Properties :

- Boiling Points : S-Ethyl Trifluorothioacetate’s lower boiling point (90.5°C) reflects its trifluoromethyl group’s volatility, whereas this compound’s aromatic structure may result in higher thermal stability .

- Molecular Weight : The target compound’s higher estimated molecular weight (~210) compared to analogs (156–161) suggests reduced solubility in polar solvents, a critical factor in formulation design.

Applications :

- S-Furfuryl Thioacetate : Used in flavor/aroma industries due to its furan-derived structure, which is associated with nutty or caramel odors .

- 3,4-Difluorobenzoic acid-d3 : Serves as a deuterated standard in mass spectrometry for quantitative analysis .

- S-Ethyl Trifluorothioacetate : A key reagent for introducing trifluoromethyl groups into organic molecules, valuable in agrochemical and drug development .

Research Findings and Limitations

- Synthetic Utility : Thioacetate esters are versatile intermediates. For example, S-Ethyl Trifluorothioacetate’s trifluoromethyl group enables efficient synthesis of fluorinated compounds, a feature that could be extrapolated to this compound in creating fluorinated pharmaceuticals .

- Data Gaps : Direct experimental data on this compound’s properties (e.g., solubility, stability) are absent in the provided evidence. Further studies are needed to confirm its behavior in synthetic or biological systems.

Q & A

Q. What are the recommended synthetic routes for S-3,4-Difluorophenylthioacetate, and how can reaction efficiency be optimized?

this compound can be synthesized via thioacetylation of 3,4-difluorophenol derivatives using thioacetic acid or its activated esters under controlled conditions. A common approach involves nucleophilic substitution, where the thiol group replaces a leaving group (e.g., bromide) on the acetoxy moiety. Reaction efficiency is optimized by:

- Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the thioacetate group.

- Maintaining temperatures between 40–60°C to balance reactivity and side-product formation.

- Employing catalytic bases like triethylamine to neutralize acidic byproducts .

Table 1 : Example reaction conditions for analogous difluorophenyl compounds:

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Difluorophenylacetic acid | H2SO4 | DCM | 85 |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use in a fume hood with nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to its classification as a skin/eye irritant (Category 2A) .

- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Separate from oxidizers and strong bases to prevent decomposition. Monitor for degradation via periodic NMR or HPLC analysis, as prolonged storage may increase hazards .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- ¹H/¹⁹F NMR : Confirm substitution patterns on the phenyl ring (e.g., coupling constants for 3,4-difluoro groups) and thioacetate integrity. For example, the thioacetate methyl group typically resonates at δ 2.3–2.5 ppm .

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Monitor for impurities (<3%) as per regulatory standards .

- Melting Point : Compare observed values (e.g., 68–70°C for 3,5-difluorophenylacetic acid) to literature data to assess crystallinity .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound under varying catalytic conditions be resolved?

Design controlled experiments to isolate variables:

- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts in cross-coupling reactions. Monitor reaction progress via TLC or in-situ IR.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilicity and stability.

- Kinetic Studies : Use stopped-flow techniques to measure rate constants under different temperatures/pH. Reference analogs like 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine for mechanistic insights .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-MS; fluorine substituents may slow hydrolysis compared to non-fluorinated analogs .

- Photolysis : Expose to UV light (λ = 300–400 nm) and monitor cleavage of the thioacetate group using GC-MS. Compare with 2,4-difluorophenyl trifluoromethanesulfonate’s photodegradation profile .

Q. How can researchers address discrepancies in reported toxicity profiles of fluorinated thioacetates?

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay) on human cell lines (HEK293, HepG2) to compare this compound with structurally related compounds like sodium fluoroacetate .

- Metabolite Identification : Use liver microsomes to identify reactive intermediates (e.g., fluorinated thiols) that may contribute to toxicity. Reference acute exposure data from fluoroacetate studies for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.